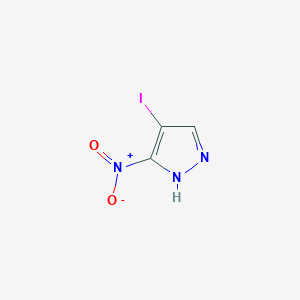

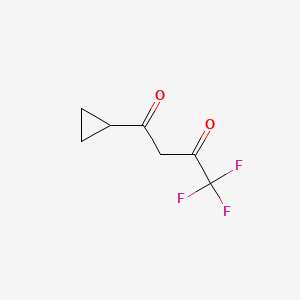

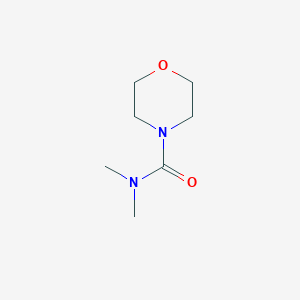

![molecular formula C20H18N4 B1352868 Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 13412-07-2](/img/structure/B1352868.png)

Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- is a synthetic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a diazene derivative, which is a type of organic compound with two nitrogen atoms connected by a double bond. Diazene derivatives are of interest due to their unique properties, such as high reactivity and stability.

Scientific Research Applications

Organic Synthesis and Catalysis

Diazene derivatives play a crucial role in organic synthesis, particularly in the construction of complex molecules and intermediates. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the production of non-steroidal anti-inflammatory drugs, demonstrates the utility of diazene derivatives in facilitating cross-coupling reactions (Qiu et al., 2009). Moreover, homologation reactions of ketones with diazo compounds illustrate the expansive utility of diazenes in modifying ketone structures, thereby enriching the toolbox for organic synthesis (Candeias et al., 2016).

Sensor Development and Imaging

Diazene derivatives are integral in the development of chemosensors due to their high selectivity and sensitivity towards various analytes. The fluorescence properties of diazene-based compounds, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), make them ideal for applications in medical diagnostics and treatment. BODIPY and its derivatives have been explored for the detection of metal ions, pH monitoring, and as fluorescent tags for biomolecules, showcasing the adaptability of diazene derivatives in creating functional materials for bioimaging and diagnostics (Marfin et al., 2017).

Material Science and Engineering

In material science, diazene derivatives contribute to the advancement of organic electronics and photonics. The structural modification of BODIPY derivatives, for example, extends their emission spectrum from green to near-infrared (NIR), making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the photophysical properties of diazene-based materials through chemical modification underscores their significance in developing new optoelectronic devices with improved performance and energy efficiency (Squeo et al., 2020).

properties

IUPAC Name |

N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLDKKLAWINVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

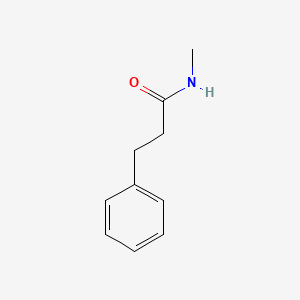

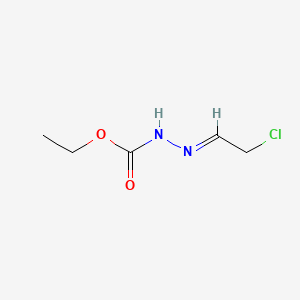

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

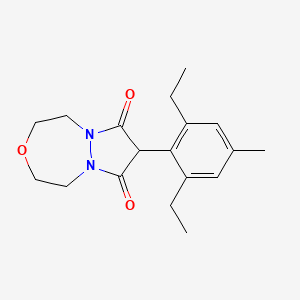

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)